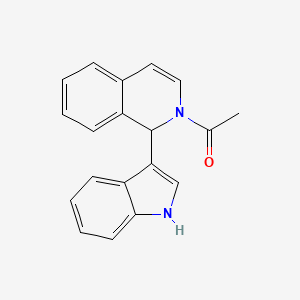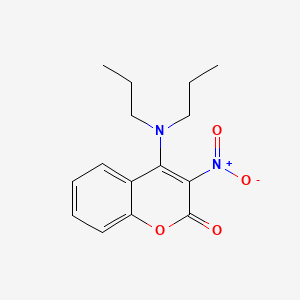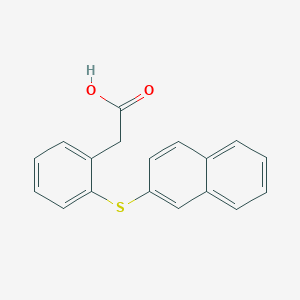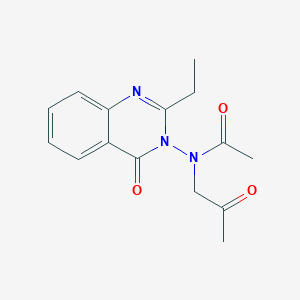![molecular formula C13H9BrO3 B11836154 8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-82-7](/img/structure/B11836154.png)
8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is characterized by the presence of a bromomethyl group at the 8th position and a methyl group at the 4th position on the furobenzopyran structure.
Méthodes De Préparation
The synthesis of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-2H-furo2,3-hbenzopyran-2-one, using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of their function.
Comparaison Avec Des Composés Similaires
8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds, such as:
- 4-Methyl-2H-furo2,3-hbenzopyran-2-one : Lacks the bromomethyl group, making it less reactive in substitution reactions.
- 8-(Chloromethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one : Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.
- 8-(Bromomethyl)-2H-furo 2,3-hbenzopyran-2-one : Lacks the methyl group at the 4th position, which may affect its chemical properties and reactivity .
These comparisons highlight the unique structural features and reactivity of 8-(Bromomethyl)-4-methyl-2H-furo2,3-hbenzopyran-2-one, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
139395-82-7 |
|---|---|
Formule moléculaire |
C13H9BrO3 |
Poids moléculaire |
293.11 g/mol |
Nom IUPAC |
8-(bromomethyl)-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H9BrO3/c1-7-4-12(15)17-13-9(7)2-3-11-10(13)5-8(6-14)16-11/h2-5H,6H2,1H3 |
Clé InChI |
MJBQOIZNCDJDLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)





![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)
